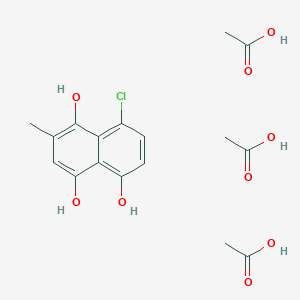
(Dodecane-1,12-diyl)bis(triphenylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dodecane-1,12-diyl)bis(triphenylstannane) is an organotin compound characterized by the presence of two triphenylstannane groups connected by a dodecane chain. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecane-1,12-diyl)bis(triphenylstannane) typically involves the reaction of dodecane-1,12-diol with triphenyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound.
Industrial Production Methods
Industrial production of organotin compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Dodecane-1,12-diyl)bis(triphenylstannane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the organotin compound to lower oxidation states.
Substitution: The triphenylstannane groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Dodecane-1,12-diyl)bis(triphenylstannane) is used as a reagent in organic synthesis and as a catalyst in various reactions.
Biology
Organotin compounds have been studied for their biological activity, including their potential as antifungal and antibacterial agents.
Medicine
Research into the medicinal applications of organotin compounds includes their potential use in cancer therapy and as antimicrobial agents.
Industry
In industry, organotin compounds are used as stabilizers in the production of polyvinyl chloride (PVC) and as catalysts in the manufacture of polyurethane foams.
Mécanisme D'action
The mechanism of action of (Dodecane-1,12-diyl)bis(triphenylstannane) involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to inhibition of enzyme activity and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(Hexane-1,6-diyl)bis
Propriétés
Numéro CAS |
87518-45-4 |
|---|---|
Formule moléculaire |
C48H54Sn2 |
Poids moléculaire |
868.4 g/mol |
Nom IUPAC |
triphenyl(12-triphenylstannyldodecyl)stannane |
InChI |
InChI=1S/C12H24.6C6H5.2Sn/c1-3-5-7-9-11-12-10-8-6-4-2;6*1-2-4-6-5-3-1;;/h1-12H2;6*1-5H;; |
Clé InChI |
XXASYUNNFRZGQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](CCCCCCCCCCCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)
![N-Ethyl-N'-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]urea](/img/structure/B14387017.png)

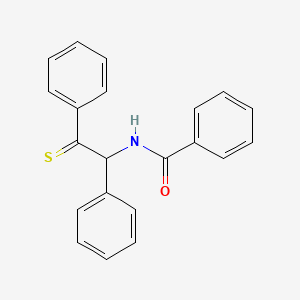
![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
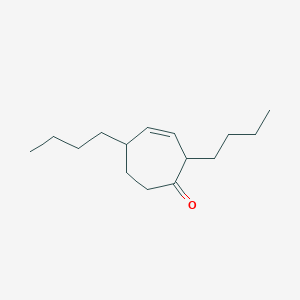
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
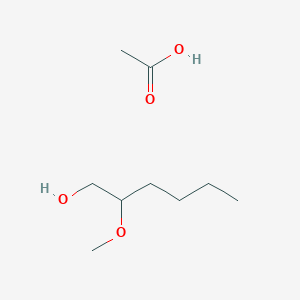
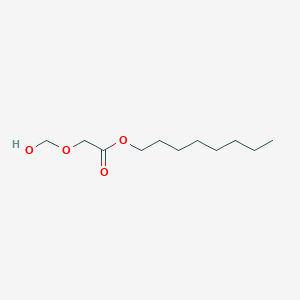

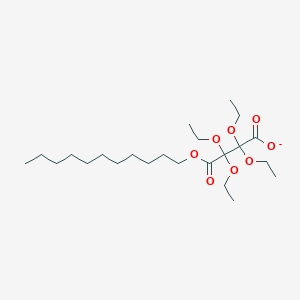
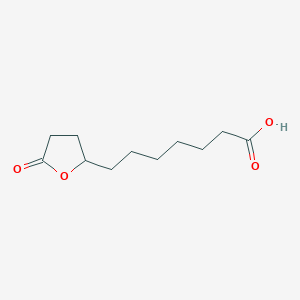
![2-[Bis(carboxymethyl)amino]butanoic acid](/img/structure/B14387089.png)
